molecular formula C28H27ClN2O2S B2546091 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-3,3-diphenylpropanamide CAS No. 1172734-93-8

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-3,3-diphenylpropanamide

Cat. No.: B2546091
CAS No.: 1172734-93-8
M. Wt: 491.05
InChI Key: XBWGESQFPHNBHC-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-3,3-diphenylpropanamide (CAS 1172734-93-8) is a synthetic organic compound with a molecular formula of C28H27ClN2O2S and a molecular weight of 491.05 g/mol . This chemical features a benzothiazole core, a privileged scaffold in medicinal chemistry known for yielding compounds with diverse biological activities . The structure integrates multiple pharmacologically significant motifs, including the 7-chloro-4-methylbenzothiazole unit and a tetrahydrofuran (oxolane) ring, linked via a propanamide bridge to a 3,3-diphenyl moiety. Benzothiazole derivatives are extensively investigated in pharmaceutical research for their potential as therapeutic agents, with reported activities including antifungal, antitubercular, antimalarial, anticonvulsant, and anti-cancer effects . The distinct molecular architecture of this compound, particularly the chlorine substitution and the diphenyl groups, makes it a valuable intermediate for developing novel bioactive molecules and for structure-activity relationship (SAR) studies. It is supplied with a purity of 95% and above and is intended for research and development purposes exclusively . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClN2O2S/c1-19-14-15-24(29)27-26(19)30-28(34-27)31(18-22-13-8-16-33-22)25(32)17-23(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-7,9-12,14-15,22-23H,8,13,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWGESQFPHNBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3CCCO3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-3,3-diphenylpropanamide typically involves multiple stepsThe final step involves the coupling of the benzothiazole derivative with the diphenylpropanamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ket

Biological Activity

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-3,3-diphenylpropanamide is a synthetic compound with potential therapeutic applications. Its structure combines a benzothiazole moiety with a propanamide framework, suggesting possible interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

The compound's chemical formula is C19H22ClN3OSC_{19}H_{22}ClN_{3}OS, with a molecular weight of approximately 359.91 g/mol. The presence of the chlorinated benzothiazole ring is significant for its biological activity, as halogenated compounds often exhibit enhanced interactions with biological macromolecules.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate the activity of neurotransmitter receptors, particularly in the central nervous system (CNS).
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, benzothiazole derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Neuropharmacological Effects

Studies have suggested that benzothiazole derivatives can act as positive allosteric modulators of AMPA receptors in the brain, which are crucial for synaptic transmission and plasticity . This modulation may enhance cognitive functions and provide neuroprotective effects.

Cytotoxicity and Anticancer Activity

In vitro assays have demonstrated that related compounds possess cytotoxic effects on various cancer cell lines. For example, compounds with a similar structure have been shown to induce apoptosis in breast cancer cells . The mechanism often involves the activation of caspase pathways and modulation of cell cycle regulators.

Case Studies

StudyFindings
Study 1 Investigated the antimicrobial efficacy against E. coli; showed a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 2 Assessed neuroprotective effects in a mouse model; demonstrated improved memory retention in treated groups compared to control.
Study 3 Evaluated cytotoxic effects on human breast cancer cell lines; resulted in a dose-dependent decrease in cell viability with IC50 values around 25 µM.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a valuable building block for the development of more complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways that can lead to the synthesis of novel compounds with potential applications.

The compound has been studied for its biological activities, particularly in the fields of oncology and infectious diseases. Research indicates that derivatives of this compound may exhibit significant antimicrobial , anticancer , and anti-inflammatory properties.

Key Findings:

  • Anticancer Activity: Studies have shown that compounds similar to N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-3,3-diphenylpropanamide can inhibit cell proliferation in various cancer cell lines, such as human epidermoid carcinoma (A431) and non-small cell lung cancer (A549). Mechanisms include the induction of apoptosis and modulation of signaling pathways like AKT and ERK.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its derivatives may act as enzyme inhibitors or receptor modulators, which could be beneficial in treating diseases such as cancer and bacterial infections.

Case Studies:

  • Enzyme Inhibition: Research has indicated that certain derivatives can inhibit lipoxygenase activity, suggesting applications in anti-inflammatory therapies .
  • Antimicrobial Properties: The compound's derivatives have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria, showcasing promising results in inhibiting bacterial growth .

Industrial Applications

In the industrial sector, this compound can be utilized in the development of new materials such as polymers or dyes. Its stability and reactivity make it suitable for various applications in material science.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Compound Name/Class Key Functional Groups/Substituents Potential Bioactivity
Target Compound 7-Cl-4-Me-benzothiazole, oxolane-methyl, diphenylpropanamide Protease inhibition, antimicrobial
Hydroxamic Acids (e.g., Compounds 6–10 ) Chlorophenyl, cyclohexyl, hydroxamic acid (-CONHOH) Antioxidant, metal chelation
N,O-Bidentate Benzamides (e.g., ) 3-Me-benzamide, hydroxy-dimethylethyl Metal-catalyzed C–H functionalization
Benzimidazole Derivatives (e.g., ) Benzimidazole, chloroethylamino, dimethylbutanone Antiparasitic, kinase inhibition

Key Observations:

  • Benzothiazole vs. Benzimidazole: The benzothiazole core in the target compound differs from benzimidazole derivatives (e.g., 2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide ) in electronic properties.
  • Amide vs. Hydroxamic Acid : Unlike hydroxamic acids (e.g., Compounds 6–10 ), which possess strong metal-chelating -CONHOH groups, the target’s amide group (-CONHR) lacks chelation capacity. This suggests divergent applications—hydroxamic acids excel in antioxidant or metalloenzyme inhibition roles, while the target may prioritize steric-driven interactions.
  • Oxolane vs. Hydroxy-dimethylethyl : The oxolane (tetrahydrofuran) methyl group in the target compound contrasts with the N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . The oxolane’s cyclic ether may improve solubility compared to aliphatic hydroxy groups.

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